molecular formula C10H9NO2 B103504 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile CAS No. 18505-91-4

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

Cat. No. B103504
CAS RN: 18505-91-4
M. Wt: 175.18 g/mol
InChI Key: PWZFEIJALHLRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile is a chemical compound that is part of a broader class of organic compounds known for their potential applications in medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, its structural analogs have been synthesized and evaluated for their anti-cancer activities, suggesting the relevance of this class of compounds in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of related compounds, such as 2,3-dihydronaphtho[1,8-bc]pyrans, involves Rh(III)-catalyzed cascade C-H activation of benzoylacetonitriles. This process is efficient under mild and redox-neutral conditions and is characterized by its step-economic nature, which implies a minimal number of steps to achieve the desired product. The synthesis route involves multiple C-H activations, which is a powerful strategy in organic synthesis for constructing complex molecules .

Molecular Structure Analysis

The molecular structure of dihydrodioxin analogs, which are closely related to 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile, has been studied in the context of their interaction with biological targets. For instance, compound 3j, a dihydrodioxin analog, was found to dock at the colchicine-binding site at the dimer interface of tubulin, a protein critical for cell division. The binding modes were determined through virtual docking studies, indicating a high affinity for this site, which correlates with the compound's potent anti-cancer activity .

Chemical Reactions Analysis

The dihydrodioxin analogs have been evaluated for their biological activities, particularly their anti-cancer properties. One of the compounds, 3j, was found to inhibit tubulin polymerization in vitro, which is a critical process for cell division and a common target for anti-cancer drugs. This suggests that the dihydrodioxin analogs can participate in chemical reactions that disrupt normal cellular functions, leading to their cytotoxic effects against cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile and its analogs are not explicitly detailed in the provided papers. However, the potent anti-cancer activity of these compounds, with GI50 values of less than 100 nM against a variety of human cancer cell lines, suggests that they possess favorable properties for interaction with biological targets. The high Full-Fitness (FF) score of compound 3j compared to a known tubulin inhibitor indicates a strong binding affinity, which is a significant physical property in the context of drug design .

Scientific Research Applications

Antibacterial and Antifungal Agents

  • Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives demonstrated potent antibacterial agents and moderate enzyme inhibitors. These compounds were screened for antibacterial potential and inhibitory activity against the lipoxygenase enzyme, highlighting their therapeutic potential for inflammatory ailments (Abbasi et al., 2017).
  • Development of N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides showed significant bacterial biofilm inhibition and modest cytotoxicity, indicating their application in addressing bacterial resistance through biofilm disruption (Abbasi et al., 2020).

Enzyme Inhibition

  • Studies on benzodioxin derivatives have identified potent monoamine oxidase (MAO) inhibitors, specifically targeting MAO-B. This has implications for the treatment of neurological disorders such as Parkinson's disease (Engelbrecht et al., 2015).

Synthetic Methodology and Catalysis

  • Research on the synthesis of 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides and 3-aminomethylene-1,4-benzodioxin-2(3H)-one derivatives explores new pathways for creating compounds with potential therapeutic applications (Bozzo et al., 2003).
  • Cu2O-catalyzed tandem ring-opening/coupling cyclization process for synthesizing 2,3-dihydro-1,4-benzodioxins opens new avenues for creating diverse benzodioxin derivatives through a novel mechanism (Bao et al., 2008).

Anticonvulsant Activity

  • Synthesis of amino amides and amino esters based on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid for anticonvulsant activity exploration indicates the potential for developing new therapeutic agents (Arustamyan et al., 2019).

Anti-diabetic Agents

  • A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials, demonstrating weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their utility in managing type-2 diabetes (Abbasi et al., 2023).

Safety And Hazards

Specific safety and hazard information for “2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile” was not found in the search results. For accurate safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZFEIJALHLRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile

CAS RN

18505-91-4
Record name 2,3-Dihydro-1,4-benzodioxin-2-ylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018505914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18505-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,3-dihydro-1,4-benzodioxin-2-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Potassium cyanide (2.05 g, 31.5 mmol) was added to 2-bromomethyl-(2,3 dihydrobenzo[1,4]dioxine) (6.87 g, 30 mmol) in DMSO (90 mL) and stirred at ambient temperature for 20 h. The reaction mixture was then diluted with water (250 mL) and extracted twice with diethyl ether. The diethyl ether was washed with water, then washed twice with brine, dried (Na2SO4) and evaporated in vacuo to yield 2-cyanomethyl-(2,3 dihydrobenzo[1,4]dioxine) as a white solid.
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
6.87 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: To the solution of 1,134 g of bromine in 1,400 ml of ethyl acetate 472 g of allyl cyanide are added dropwise while stirring for 90 minutes at -10°-0°. The resulting solution of 3,4-dibromobutyronitrile is added all at once to the solution prepared from 705 g of catechol and 1,987 g of anhydrous potassium carbonate in 5,000 ml of refluxing ethyl acetate, while stirring at 35° under nitrogen. The mixture is refluxed for 4 hours and stirred overnight at room temperature. It is filtered, the residue washed with 2,000 ml of ethyl acetate, the filtrate evaporated, the residue distilled and the fraction boiling at 138°/1.4-131°/1.1 mm Hg collected, to yield the 1,4-benzodioxan-2-yl-acetonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
472 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
705 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.